Scopolamine(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

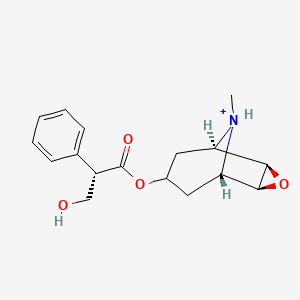

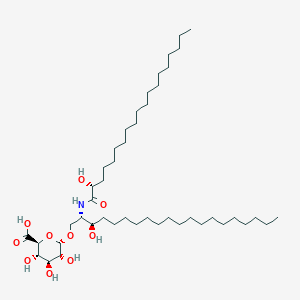

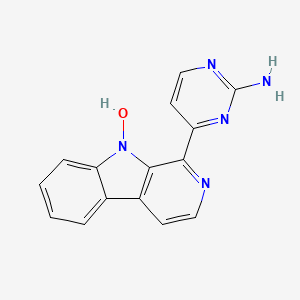

Scopolamine(1+) is the ammonium ion resulting from the protonation of the amino group of scopolamine. It is a conjugate acid of a scopolamine.

Applications De Recherche Scientifique

Anxiolytic Effects and Behavioral Studies

- Zebrafish Model for Anxiolytic Effects : Scopolamine has shown anxiolytic (anxiety-reducing) effects in zebrafish, making them suitable for studying its anxiolytic effects and mechanisms of action. This contrasts with findings in rats and mice, where increased anxiety was observed, highlighting species-specific responses (Hamilton et al., 2017).

Metabolic Engineering and Production

- Improving Scopolamine Production : Metabolic engineering techniques have been utilized to enhance the production of scopolamine in various plant species. This includes the overexpression of genes involved in its biosynthesis, offering a method to increase its availability for medicinal purposes (Palazón et al., 2008).

Effects on Enzymes and Receptors

- Inhibition of Sucrase : Research has shown that scopolamine binds to yeast sucrase, an enzyme breaking down sucrose, leading to its inhibition. This suggests that scopolamine's interaction with enzymes can affect their activity and structure (Minai-Tehrani et al., 2010).

Role in Alzheimer's Disease Research

- Alzheimer's Disease Model : Scopolamine is widely used in Alzheimer's disease research, especially for studying cognitive disorders. It induces cholinergic dysfunction and amyloid-β deposition, which are key features of Alzheimer's disease. This has made scopolamine a pivotal tool in neuroscience-related research, although its validity as a model for cognitive impairment is debated (Chen & Yeong, 2020).

Pharmacokinetics and Pharmacodynamics

- EEG Effects and Modeling : A study involving healthy volunteers explored the pharmacokinetic-pharmacodynamic (PK-PD) modeling of scopolamine, demonstrating a direct correlation between serum concentrations and changes in electroencephalogram (EEG) alpha power. This helps in understanding the dose-dependent effects of scopolamine on the central nervous system (Ebert et al., 2001).

Other Research Applications

- Effects on Muscarinic and Serotonin Receptors : Scopolamine has been identified as a competitive antagonist at 5-HT3 receptors, which are structurally related to muscarinic receptors. This indicates that scopolamine's effects may extend beyond its primary role as a muscarinic antagonist, potentially affecting serotonin receptors as well (Lochner & Thompson, 2016).

Propriétés

Nom du produit |

Scopolamine(1+) |

|---|---|

Formule moléculaire |

C17H22NO4+ |

Poids moléculaire |

304.4 g/mol |

Nom IUPAC |

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/p+1/t11?,12-,13-,14+,15-,16+/m1/s1 |

Clé InChI |

STECJAGHUSJQJN-USLFZFAMSA-O |

SMILES isomérique |

C[NH+]1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4 |

SMILES canonique |

C[NH+]1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide](/img/structure/B1251693.png)

![6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid](/img/structure/B1251712.png)